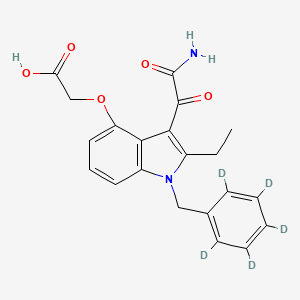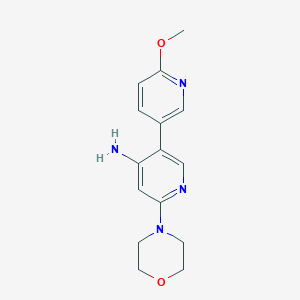
6'-Methoxy-6-morpholino-3,3'-bipyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is a chemical compound with the molecular formula C16H18N4O2. It is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis. This compound is characterized by the presence of a methoxy group at the 6’ position and a morpholino group at the 6 position of the bipyridine core, along with an amine group at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the bipyridine intermediate.
Morpholino Group Addition: The morpholino group can be added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the bipyridine intermediate.
Amine Group Introduction: The amine group can be introduced through a reductive amination reaction, where an amine donor reacts with the bipyridine intermediate in the presence of a reducing agent.
Industrial Production Methods
Industrial production of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted bipyridine derivatives.
科学研究应用
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to metal ions and form coordination complexes that can modulate enzymatic activities or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6’-Methoxy-3,3’-bipyridin-4-amine: Lacks the morpholino group, which may affect its chemical reactivity and biological activity.
6-Morpholino-3,3’-bipyridin-4-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3,3’-Bipyridin-4-amine: Lacks both the methoxy and morpholino groups, making it less functionalized and potentially less versatile in applications.
Uniqueness
6’-Methoxy-6-morpholino-3,3’-bipyridin-4-amine is unique due to the presence of both methoxy and morpholino groups, which enhance its chemical versatility and potential for diverse applications. The combination of these functional groups allows for unique interactions with molecular targets and improved solubility and stability in various environments.
属性
分子式 |
C15H18N4O2 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
5-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C15H18N4O2/c1-20-15-3-2-11(9-18-15)12-10-17-14(8-13(12)16)19-4-6-21-7-5-19/h2-3,8-10H,4-7H2,1H3,(H2,16,17) |
InChI 键 |
CSFMHBDPXCSDQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=CN=C(C=C2N)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)


![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
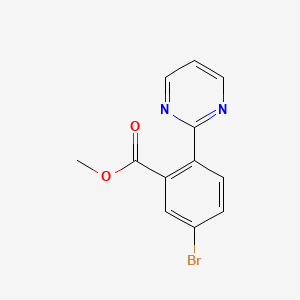
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)
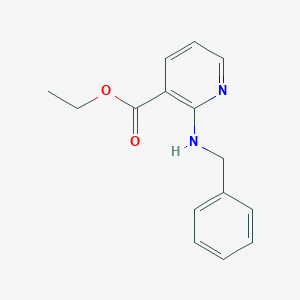
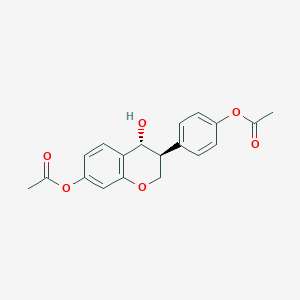
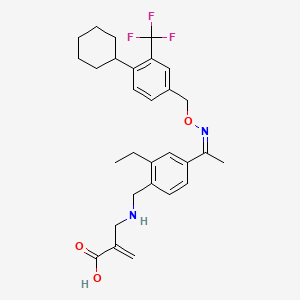
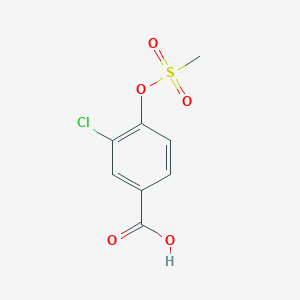
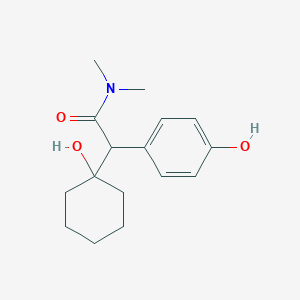

![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
